molecular formula C5H13NO B1277173 (S)-2-Aminopentan-1-ol CAS No. 22724-81-8

(S)-2-Aminopentan-1-ol

Cat. No.: B1277173
CAS No.: 22724-81-8
M. Wt: 103.16 g/mol
InChI Key: ULAXUFGARZZKTK-YFKPBYRVSA-N
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Description

(S)-2-Aminopentan-1-ol is an organic compound with the molecular formula C5H13NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Aminopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-2-Aminopentanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of (S)-2-Aminopentanal. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The process is efficient and yields a high purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminopentan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form (S)-2-Aminopentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to (S)-2-Aminopentane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (S)-2-Aminopentyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: (S)-2-Aminopentanoic acid.

    Reduction: (S)-2-Aminopentane.

    Substitution: (S)-2-Aminopentyl chloride.

Scientific Research Applications

(S)-2-Aminopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is utilized in the development of drugs targeting specific enzymes and receptors.

    Industry: this compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Aminopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

  • ®-2-Aminopentan-1-ol
  • (S)-2-Aminobutan-1-ol
  • (S)-2-Aminohexan-1-ol

Comparison: (S)-2-Aminopentan-1-ol is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer ®-2-Aminopentan-1-ol. Additionally, the length of the carbon chain in this compound differentiates it from other similar compounds like (S)-2-Aminobutan-1-ol and (S)-2-Aminohexan-1-ol, affecting its physical properties and reactivity.

Properties

IUPAC Name

(2S)-2-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXUFGARZZKTK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426235
Record name L-Norvalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22724-81-8
Record name L-Norvalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Amino-1-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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